Glisoprenin A vs. Glisoprenin B: Direct Head-to-Head ACAT Inhibition Comparison in Two Assay Systems
In a direct head-to-head comparison published in the discovery paper, glisoprenin A demonstrated superior ACAT inhibition potency relative to glisoprenin B in the rat liver microsome enzyme assay [1]. However, this relative potency reversed in the J774 macrophage cell-based assay, where glisoprenin B exhibited approximately 2.1-fold higher potency than glisoprenin A [1]. This assay-dependent potency inversion is a critical differential feature for experimental design selection.
| Evidence Dimension | ACAT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 46 μM (rat liver microsomes); 1.2 μM (J774 macrophages) |
| Comparator Or Baseline | Glisoprenin B: 61 μM (rat liver microsomes); 0.57 μM (J774 macrophages) |
| Quantified Difference | Glisoprenin A is 1.33-fold more potent in microsome assay; Glisoprenin B is 2.11-fold more potent in macrophage assay |
| Conditions | Rat liver microsome enzyme assay; J774 macrophage cell-based assay |
Why This Matters
This assay-dependent potency reversal means procurement selection between glisoprenin A and B must align with the specific experimental system being used—glisoprenin A is the stronger performer in the cell-free enzyme assay, whereas glisoprenin B demonstrates superior cell-based potency.
- [1] Tomoda H, Huang XH, Nishida H, Masuma R, Kim YK, Omura S. Glisoprenins, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Gliocladium sp. FO-1513. I. Production, isolation and physico-chemical and biological properties. J Antibiot (Tokyo). 1992 Aug;45(8):1202-6. PMID: 1399839. View Source
